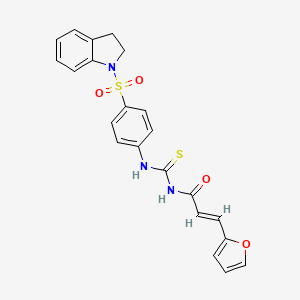

(E)-3-(furan-2-yl)-N-((4-(indolin-1-ylsulfonyl)phenyl)carbamothioyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-3-(furan-2-yl)-N-((4-(indolin-1-ylsulfonyl)phenyl)carbamothioyl)acrylamide is a complex organic compound that features a furan ring, an indoline moiety, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-((4-(indolin-1-ylsulfonyl)phenyl)carbamothioyl)acrylamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-2-yl acrylamide intermediate, followed by the introduction of the indolin-1-ylsulfonyl group through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-((4-(indolin-1-ylsulfonyl)phenyl)carbamothioyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted sulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(furan-2-yl)-N-((4-(indolin-1-ylsulfonyl)phenyl)carbamothioyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a subject of pharmacological studies.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the fields of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-((4-(indolin-1-ylsulfonyl)phenyl)carbamothioyl)acrylamide involves its interaction with molecular targets, such as enzymes or receptors. The furan and indoline moieties may play a role in binding to these targets, while the sulfonyl group could influence the compound’s reactivity and stability. The exact pathways and molecular targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

(E)-3-(furan-2-yl)-N-phenylacrylamide: Lacks the indolin-1-ylsulfonyl group, making it less complex.

(E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide: Contains a sulfamoyl group instead of the indolin-1-ylsulfonyl group.

Uniqueness

(E)-3-(furan-2-yl)-N-((4-(indolin-1-ylsulfonyl)phenyl)carbamothioyl)acrylamide is unique due to the presence of the indolin-1-ylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

(E)-3-(furan-2-yl)-N-((4-(indolin-1-ylsulfonyl)phenyl)carbamothioyl)acrylamide is a complex organic compound notable for its potential biological activities. This article reviews its synthesis, chemical properties, and biological mechanisms, supported by data tables and relevant research findings.

Compound Overview

Chemical Structure and Properties

- IUPAC Name: (E)-N-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamothioyl]-3-(furan-2-yl)prop-2-enamide

- Molecular Formula: C22H19N3O4S2

- CAS Number: 642978-50-5

The compound features a furan ring, an indoline moiety, and a sulfonamide group, which contribute to its unique chemical behavior and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Preparation of the furan-based acrylamide.

- Introduction of the indolin-sulfonamide group through coupling reactions, often using catalysts like palladium or copper in solvents such as DMF or DCM.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The furan and indoline moieties are believed to play significant roles in binding affinity and specificity. The sulfonamide group enhances reactivity and stability, potentially influencing pharmacokinetic properties.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies demonstrate its effectiveness against various cancer cell lines, including:

- Breast Cancer (MCF7): IC50 values indicate significant cytotoxicity.

- Lung Cancer (A549): Shows promise in inhibiting cell proliferation.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF7 | 12.5 | |

| A549 | 15.0 | |

| HeLa | 10.0 |

Antimicrobial Activity

Preliminary studies suggest that the compound may also possess antimicrobial properties. Testing against common pathogens has shown varying degrees of inhibition, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

Case Studies

A recent study explored the structure–activity relationship (SAR) of similar compounds, emphasizing the role of the indoline sulfonamide group in enhancing biological efficacy. The results indicated that modifications to this group could lead to improved selectivity and potency against specific cancer types.

Properties

IUPAC Name |

(E)-N-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamothioyl]-3-(furan-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4S2/c26-21(12-9-18-5-3-15-29-18)24-22(30)23-17-7-10-19(11-8-17)31(27,28)25-14-13-16-4-1-2-6-20(16)25/h1-12,15H,13-14H2,(H2,23,24,26,30)/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBFWMNWYVRPUMI-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=S)NC(=O)C=CC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=S)NC(=O)/C=C/C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.